molecular formula C11H20N2O3 B3097375 Tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate CAS No. 1310381-14-6

Tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate

Cat. No.: B3097375
CAS No.: 1310381-14-6
M. Wt: 228.29
InChI Key: ATYQSNFGKYZEGI-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[321]octane-4-carboxylate is a complex organic compound with a unique bicyclic structure This compound is part of the diazabicyclo[32

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the enantioselective construction of an acyclic starting material that contains all the required stereochemical information . Another approach involves the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of advanced catalytic systems and optimized reaction conditions would be essential for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[321]octane-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-5-4-12-6-8(13)9(14)7-12/h8-9,14H,4-7H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYQSNFGKYZEGI-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2CC1C(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN2C[C@@H]1[C@@H](C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate
Reactant of Route 2
Tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate
Reactant of Route 3
Tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate
Reactant of Route 5
Tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate
Reactant of Route 6
Tert-butyl (5R,6R)-6-hydroxy-1,4-diazabicyclo[3.2.1]octane-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.